(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride
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Overview
Description
(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride is a synthetic compound recognized for its potential applications in various scientific and industrial fields. This article provides an in-depth look at the synthesis, reactions, and applications of this compound, exploring its unique properties and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride involves multi-step reactions starting from commercially available starting materials. The key steps typically include:
Formation of Benzofuran Core: : The initial step involves the cyclization of ortho-substituted phenols with acetic anhydride under acidic conditions to form the benzofuran core.
Nitration and Alkylation: : Subsequent nitration of the benzofuran core, followed by alkylation with butyl halides, introduces the nitro and butyl groups respectively.
Coupling Reaction: : The final coupling of the substituted benzofuran with 4-(3-(dibutylamino)propoxy)benzaldehyde through a Friedel-Crafts acylation reaction yields the target methanone compound.
Hydrochloride Formation: : The compound is then converted into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the synthesis is optimized to enhance yield and purity. Key methods include continuous flow chemistry for the nitration and alkylation steps, and the use of solid-phase catalysts in the Friedel-Crafts acylation to minimize by-products and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride undergoes several types of chemical reactions:
Oxidation: : Can be oxidized using reagents like potassium permanganate or hydrogen peroxide, often resulting in the formation of corresponding carboxylic acids or ketones.
Reduction: : Reduction using agents like lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: : The methoxy group in the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents include:
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Ammonia, amines, thiols under basic or acidic conditions.
Major Products
Major products from these reactions include amines, substituted derivatives, and oxidized ketones or acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride finds diverse applications in scientific research:
Chemistry: : Used as a key intermediate in the synthesis of various organic compounds due to its stable benzofuran core.
Biology: : Investigated for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: : Explored as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: : Utilized in the production of dyes and pigments due to its vibrant color properties and stability.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors involved in biological pathways. For instance, the nitrobenzofuran moiety is known to interact with oxidoreductases, influencing oxidative stress pathways. Additionally, the dibutylamino group can modulate neurotransmitter receptors, impacting signaling pathways in neurological applications.
Comparison with Similar Compounds
Comparison
When compared to similar compounds, (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride stands out due to its unique combination of a benzofuran core and dibutylamino substituent, which imparts distinct chemical and biological properties.
List of Similar Compounds
(2-Butyl-5-nitrobenzofuran-3-yl)methanone hydrochloride: : Similar structure but lacks the dibutylamino group.
(4-(3-(Dibutylamino)propoxy)phenyl)methanone hydrochloride: : Lacks the benzofuran core.
5-Nitrobenzofuran derivatives: : Various derivatives differing in the alkyl or nitro substituents.
Properties
IUPAC Name |
(2-butyl-5-nitro-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O5.ClH/c1-4-7-11-28-29(26-22-24(32(34)35)14-17-27(26)37-28)30(33)23-12-15-25(16-13-23)36-21-10-20-31(18-8-5-2)19-9-6-3;/h12-17,22H,4-11,18-21H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTDMGXBKGWRNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436747 |
Source
|
Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437651-47-3 |
Source
|
Record name | Methanone, (2-butyl-5-nitro-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=437651-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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